Potassium (4-allylphenyl)trifluoroborate
Description
Historical Development and Contemporary Significance of Organoboron Reagents in Chemical Transformations
The journey of organoboron reagents in organic chemistry has been transformative. A pivotal moment in their history was the discovery of the hydroboration reaction, which provided a straightforward method to access organoboranes. This breakthrough laid the groundwork for the development of a wide array of carbon-carbon bond-forming reactions.
Among the most significant of these is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction has become an indispensable tool for synthetic chemists, enabling the efficient construction of complex molecules from simple precursors. The versatility and functional group tolerance of the Suzuki-Miyaura reaction have cemented the role of organoboron compounds as essential reagents in academic research and the pharmaceutical and agrochemical industries.
Advantages of Organotrifluoroborates as Stable and Versatile Synthetic Intermediates
While traditional organoboron reagents like boronic acids are widely used, they are not without their limitations. Boronic acids can be prone to decomposition and may require specific handling and storage conditions. In contrast, potassium organotrifluoroborates exhibit exceptional stability. organic-chemistry.org They are typically crystalline solids that are stable to air and moisture, making them easy to handle and store for extended periods. organic-chemistry.org
This enhanced stability does not come at the cost of reactivity. Potassium organotrifluoroborates are effective nucleophilic partners in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura reaction. organic-chemistry.orgorganic-chemistry.org They are compatible with a broad range of functional groups, allowing for their use in the synthesis of complex and highly functionalized molecules. organic-chemistry.orgnih.gov The synthesis of organotrifluoroborates is often straightforward, typically involving the reaction of the corresponding boronic acid with potassium hydrogen fluoride (B91410) (KHF₂). organic-chemistry.org
Specific Research Focus on Potassium (4-Allylphenyl)trifluoroborate within the Organotrifluoroborate Class
Within the diverse family of organotrifluoroborates, this compound serves as a noteworthy example of a versatile building block. Its structure, featuring both an aryl ring and a reactive allyl group, makes it a valuable precursor for the synthesis of a variety of organic molecules. The presence of the trifluoroborate moiety imparts the characteristic stability of this class of compounds, while the allyl group offers a handle for further chemical modifications.
This particular reagent is of interest for its potential applications in the synthesis of polymers and complex organic molecules through cross-coupling strategies. The ability to introduce the 4-allylphenyl group into a target molecule via a stable and reliable reagent like this compound is of considerable interest to synthetic chemists.
Properties and Synthesis of this compound
A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective application in organic synthesis.
Physicochemical Characteristics
While detailed experimental data for this specific compound is not extensively published in readily available literature, its properties can be inferred from the general characteristics of potassium aryltrifluoroborates.
| Property | Value |
| Molecular Formula | C₉H₉BF₃K |
| Appearance | Likely a white to off-white crystalline solid |
| Stability | Expected to be stable to air and moisture |
| Solubility | Generally soluble in polar organic solvents |
Spectroscopic data, such as Nuclear Magnetic Resonance (NMR), would be crucial for the definitive characterization of this compound. While specific spectra for this compound are not widely published, related compounds have been extensively studied, providing a basis for expected spectral features. researchgate.net
Synthesis and Purification
The synthesis of this compound typically follows a well-established procedure for the preparation of potassium organotrifluoroborates. The process generally involves two main steps:
Synthesis of the corresponding boronic acid: 4-Allylphenylboronic acid can be prepared through various methods, such as the reaction of a suitable Grignard reagent (4-allylphenylmagnesium bromide) with a trialkyl borate (B1201080) followed by acidic workup.
Conversion to the trifluoroborate salt: The crude or purified 4-allylphenylboronic acid is then treated with an aqueous solution of potassium hydrogen fluoride (KHF₂). organic-chemistry.org This reaction leads to the formation of the stable this compound salt, which can often be purified by recrystallization.
Applications in Organic Synthesis
The utility of this compound in organic synthesis is primarily centered on its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions.
Role in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, and potassium organotrifluoroborates have proven to be excellent substrates for this transformation. This compound can be effectively coupled with a wide range of aryl and heteroaryl halides or triflates. organic-chemistry.org
A general scheme for the Suzuki-Miyaura coupling of this compound is as follows:
The reaction is typically carried out in the presence of a palladium catalyst, a suitable ligand, and a base. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be optimized for specific substrates. organic-chemistry.orgnih.gov The reaction tolerates a wide variety of functional groups on the coupling partner, making it a highly versatile method for the synthesis of complex biaryl structures containing an allyl functionality. organic-chemistry.orgnih.gov
Potential in the Synthesis of Functionalized Polymers and Bioactive Molecules
The bifunctional nature of this compound, possessing both a site for cross-coupling and a reactive allyl group, opens up possibilities for its use in materials science and medicinal chemistry.
The trifluoroborate group can be utilized in a palladium-catalyzed polymerization reaction with a suitable dihalide comonomer to generate polymers containing pendant allyl groups. These allyl groups can then be further functionalized through various chemical transformations, allowing for the synthesis of a diverse range of functional polymers.
In the realm of medicinal chemistry, the 4-allylphenyl motif is a structural component found in some bioactive molecules. The ability to introduce this group in a controlled and efficient manner using a stable precursor like this compound is a valuable synthetic strategy. The subsequent modification of the allyl group could also be employed to generate libraries of compounds for biological screening. The development of polymers containing potassium acyltrifluoroborates for post-polymerization ligation and conjugation highlights the potential for similar applications with allyl-functionalized trifluoroborates. nih.gov
Properties
Molecular Formula |
C9H9BF3K |
|---|---|
Molecular Weight |
224.07 g/mol |
IUPAC Name |
potassium;trifluoro-(4-prop-2-enylphenyl)boranuide |
InChI |
InChI=1S/C9H9BF3.K/c1-2-3-8-4-6-9(7-5-8)10(11,12)13;/h2,4-7H,1,3H2;/q-1;+1 |
InChI Key |
WSWMJDMZUINYHG-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC=C(C=C1)CC=C)(F)(F)F.[K+] |
Origin of Product |
United States |
Synthetic Methodologies for Potassium 4 Allylphenyl Trifluoroborate and Analogous Organotrifluoroborates
Conventional Preparation from Boronic Acids and Esters
The most common and straightforward method for the synthesis of potassium organotrifluoroborates involves the conversion of their corresponding boronic acids or boronic acid esters. bldpharm.com This approach is widely adopted due to the commercial availability and synthetic accessibility of a vast array of boronic acid derivatives.
Fluorination Protocols Utilizing Potassium Fluoride (B91410) and Bifluoride Salts
The transformation of a boronic acid or its ester to a potassium organotrifluoroborate is typically achieved through a fluorination reaction. bldpharm.com The most frequently employed reagent for this purpose is potassium hydrogen fluoride (KHF₂), also known as potassium bifluoride. bldpharm.comorganic-chemistry.orgacs.org This salt serves as a convenient and inexpensive source of fluoride ions. The reaction is generally performed by treating a solution of the boronic acid or ester with an aqueous or methanolic solution of KHF₂. bldpharm.comorgsyn.org The resulting potassium organotrifluoroborate is often a crystalline solid that can be isolated by filtration and purified by recrystallization. pitt.edu
The general reaction is as follows:
R-B(OH)₂ + 2 KHF₂ → K[R-BF₃] + 2 KF + 2 H₂O
or
R-B(OR')₂ + 2 KHF₂ + 2 H₂O → K[R-BF₃] + 2 KF + 2 R'OH
Optimization of Reaction Conditions and Reagent Stoichiometry
The efficiency of the conversion of boronic acids and esters to potassium organotrifluoroborates is contingent upon the optimization of reaction conditions and reagent stoichiometry. Generally, an excess of the fluorinating agent is used to drive the reaction to completion. For instance, in the synthesis of tetrabutylammonium (B224687) trifluoroborates, a related class of compounds, three equivalents of tetrabutylammonium bifluoride are utilized. orgsyn.org
The choice of solvent also plays a crucial role. While methanol (B129727) and water are commonly used, the solubility of the starting material and the product can influence the selection. orgsyn.org For apolar substrates, alternative solvent systems or phase-transfer catalysts may be necessary. orgsyn.org The reaction temperature and time are also important parameters that are often optimized to ensure complete conversion and minimize side reactions. Monitoring the reaction progress can be achieved using techniques such as ¹⁹F NMR spectroscopy to confirm the formation of the trifluoroborate salt. orgsyn.org
| Parameter | Typical Condition | Rationale |
|---|---|---|
| Fluorinating Agent | Potassium Hydrogen Fluoride (KHF₂) | Inexpensive and effective fluoride source. |
| Stoichiometry | Excess of KHF₂ (e.g., 2-4 equivalents) | Ensures complete conversion of the boronic acid/ester. |
| Solvent | Methanol, Water, or a mixture | Good solubility for KHF₂ and many boronic acids. |
| Temperature | Room temperature to gentle heating | Sufficient to promote the reaction without decomposition. |
| Reaction Time | Typically a few hours | Dependent on the reactivity of the substrate. |
Nucleophilic Substitution Routes to Functionalized Organotrifluoroborates
An alternative and powerful strategy for the synthesis of functionalized organotrifluoroborates involves nucleophilic substitution reactions on pre-existing organotrifluoroborate scaffolds. organic-chemistry.orgnih.gov This approach is particularly valuable for introducing a wide range of functional groups that might not be compatible with the conditions used for the synthesis of the initial boronic acid.
Synthesis from Haloalkyltrifluoroborates
A key development in this area is the use of potassium haloalkyltrifluoroborates, such as potassium bromo- and iodomethyltrifluoroborates, as electrophilic starting materials. organic-chemistry.orgacs.orgnih.govorganic-chemistry.org These compounds can be prepared from the corresponding dihalomethanes. organic-chemistry.orgnih.govorganic-chemistry.org The halide in these reagents is susceptible to displacement by a variety of nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds while retaining the trifluoroborate moiety. organic-chemistry.org
This method has been successfully employed with a diverse array of nucleophiles, including:
Alkyl- and aryllithiums organic-chemistry.org
Grignard reagents organic-chemistry.org
Alkylamines organic-chemistry.org
Alkoxides organic-chemistry.orgnih.gov
Carbanions organic-chemistry.org
Lithium arylthiolates organic-chemistry.org
The reaction provides a direct route to functionalized organotrifluoroborates that would be challenging to prepare via the corresponding boronic acids. organic-chemistry.org
| Nucleophile | Product Type | Reference |
|---|---|---|
| Alkoxides (RO⁻) | Potassium Alkoxymethyltrifluoroborates | nih.gov |
| Sodium Azide (B81097) (NaN₃) | Potassium Azidomethyltrifluoroborate | nih.gov |
| Alkyl- and Aryllithiums (R-Li) | Functionalized Alkyl- and Arylmethyltrifluoroborates | organic-chemistry.org |
| Grignard Reagents (R-MgX) | Functionalized Alkylmethyltrifluoroborates | organic-chemistry.org |
Extension to Complex Substitution Patterns
The utility of the nucleophilic substitution approach extends to the synthesis of organotrifluoroborates with complex and medicinally relevant substitution patterns. For example, potassium azidoalkyltrifluoroborates, synthesized from the corresponding haloalkyltrifluoroborates and sodium azide, can undergo 1,3-dipolar cycloaddition reactions with alkynes. nih.gov This "click chemistry" approach provides a facile route to potassium organo- organic-chemistry.orgnih.govnih.gov-triazol-1-yl-trifluoroborates, which are of interest in medicinal chemistry and materials science. nih.gov This demonstrates the ability to perform further chemical transformations on the functionalized organotrifluoroborate products. nih.gov
Transition Metal-Catalyzed Boronation Strategies
Transition metal-catalyzed borylation reactions represent a powerful and increasingly popular method for the formation of carbon-boron bonds, which can then be readily converted to potassium organotrifluoroborates. upenn.edu These methods offer alternative disconnection strategies and can provide access to organoboron compounds that are not easily prepared by other means.
Prominent examples include iridium-catalyzed and nickel-catalyzed borylation of arenes. pitt.eduorganic-chemistry.org In these reactions, an aromatic C-H bond is directly converted to a C-B bond using a boron-containing reagent such as bis(pinacolato)diboron (B136004) (B₂pin₂) or tetrahydroxydiboron. upenn.eduorganic-chemistry.org The resulting boronic ester or boronic acid can then be treated with KHF₂ to afford the corresponding potassium aryltrifluoroborate in a one-pot or sequential process. organic-chemistry.org
Palladium-catalyzed cross-coupling reactions are also employed for the synthesis of organoboron compounds that serve as precursors to trifluoroborates. For instance, the Suzuki-Miyaura coupling of a halide with a diboron (B99234) reagent can generate a boronic ester, which is then converted to the trifluoroborate. organic-chemistry.org These transition metal-catalyzed methods are valued for their high functional group tolerance and broad substrate scope. upenn.eduorganic-chemistry.org
| Catalyst System | Substrate | Borylating Agent | Product Type | Reference |
|---|---|---|---|---|
| Iridium-based catalyst | Arenes | Bis(pinacolato)diboron | Arylboronic esters | organic-chemistry.org |
| Nickel-based catalyst | Aryl halides | Tetrahydroxydiboron | Arylboronic acids | organic-chemistry.org |
| Palladium-based catalyst | Aryl chlorides | Tetrahydroxydiboron | Arylboronic acids | organic-chemistry.org |
| Palladium pincer-complex | Allyl alcohols | Tetrahydroxydiboron | Allylboronic acids | organic-chemistry.org |
Advanced Synthetic Innovations for Organotrifluoroborate Scaffolds
Beyond traditional cross-coupling, innovative strategies have been developed to access organotrifluoroborate precursors from readily available starting materials, further expanding the synthetic utility of this compound class.
Decarboxylative borylation represents a significant advancement, enabling the conversion of abundant and inexpensive carboxylic acids into valuable boronate esters. nih.govnih.gov This transformation provides a powerful strategic disconnection in retrosynthesis. The reaction typically involves the activation of the carboxylic acid, often as an N-hydroxyphthalimide (NHP) redox-active ester, followed by a nickel-catalyzed or visible-light-promoted reaction with a diboron reagent. nih.govorganic-chemistry.org
This method is notable for its mild conditions and exceptional functional group compatibility, allowing for the late-stage borylation of complex molecules. organic-chemistry.org The process effectively replaces a C-COOH bond with a C-B bond, releasing carbon dioxide as the only byproduct and offering high atom economy. researchgate.net This technique has been successfully applied to a range of primary, secondary, and tertiary alkyl carboxylic acids, providing access to alkylboronates that are precursors to alkyltrifluoroborates. nih.gov
Table 2: Examples of Decarboxylative Borylation
| Carboxylic Acid Derivative | Borylation Method | Borylating Agent | Product Type |
|---|---|---|---|
| Adamantane-1-carboxylic Acid (as NHP ester) | Nickel-catalyzed | B2pin2 | Tertiary alkyl boronate |
| Phenylacetic Acid (as NHP ester) | Photoredox catalysis | B2(OH)4 | Primary alkyl boronate |
| Ibuprofen (as NHP ester) | Nickel-catalyzed | B2pin2 | Secondary alkyl boronate |
This table illustrates the versatility of the decarboxylative approach for different classes of carboxylic acids.
Classic organometallic chemistry provides a reliable and fundamental route to the carbon-boron bond. The reaction of highly nucleophilic organometallic reagents, such as organolithium or organomagnesium (Grignard) compounds, with boron electrophiles like trialkyl borates [B(OR)3] is a long-established method for synthesizing boronic acids. nih.gov
Reactivity Profiles and Mechanistic Investigations of Potassium 4 Allylphenyl Trifluoroborate
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of contemporary organic chemistry, and potassium organotrifluoroborates, including the (4-allylphenyl) derivative, have emerged as highly effective coupling partners. upenn.edu These salts are crystalline, air- and moisture-stable solids that can be stored for extended periods without degradation. acs.org Their enhanced stability and distinct reactivity patterns, when compared to other organoboron reagents like boronic acids, make them particularly attractive for complex molecule synthesis. upenn.edu
Suzuki-Miyaura Coupling with Aryl and Heteroaryl Halides
The palladium-catalyzed cross-coupling of potassium (4-allylphenyl)trifluoroborate with a diverse range of aryl and heteroaryl halides is a robust method for constructing biaryl and heterobiaryl frameworks. These reactions are typically carried out under mild conditions and exhibit broad functional group tolerance. organic-chemistry.orgresearchgate.net
The direct allylation of aryl halides using potassium allyltrifluoroborates, such as this compound, provides a straightforward route to allylarenes. researchgate.net These reactions are generally catalyzed by palladium complexes, often in the presence of a suitable base and solvent system. The mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. libretexts.org
A study on the palladium-catalyzed direct allylation of arenes with allylic pivalates, while not directly involving allyltrifluoroborates, provides mechanistic insights that could be relevant. escholarship.orgberkeley.edu This research suggests a pathway involving the formation of an arylsilver(I) species, which then transfers the aryl group to an allylpalladium(II) intermediate. escholarship.orgberkeley.edu
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Potassium Organotrifluoroborates with Aryl Halides.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Ref |
| PdCl2 | PPh3 | Cs2CO3 | THF/H2O | RT - 100 | Moderate to Good | nih.gov |
| Pd(OAc)2 | RuPhos | K2CO3 | Toluene/H2O | 100 | Good | nih.gov |
| PdCl2(dppf)·CH2Cl2 | dppf | Cs2CO3 | Toluene/H2O | 100 | High | nih.gov |
| Pd(PPh3)4 | PPh3 | Cs2CO3 | Toluene/H2O | 80-110 | High | organic-chemistry.org |
This table is interactive. Click on the headers to sort the data.
The scope of the Suzuki-Miyaura coupling extends beyond aryl halides to include other electrophilic partners such as triflates and diazonium salts. Potassium alkyltrifluoroborates have been successfully coupled with aryl and alkenyl triflates using a palladium catalyst, demonstrating the versatility of this methodology. nih.gov
Arenediazonium salts are highly reactive electrophiles and have been utilized in ultra-fast Suzuki cross-coupling reactions with potassium vinyltrifluoroborate. researchgate.net These reactions can proceed at room temperature, often without the need for a ligand, and tolerate a variety of functional groups. researchgate.net The high reactivity of diazonium salts allows for rapid reaction times, making them an attractive alternative to aryl halides in certain applications. researchgate.net
The selective reaction of one functional group in the presence of another is a significant challenge in organic synthesis. In the context of palladium-catalyzed cross-coupling reactions, chemoselectivity has been observed. For instance, in intermolecular competition experiments involving (hetero)aryl fluorosulfates, a reactivity trend of Br > OFs >> Cl was noted. researchgate.net This selectivity allows for the targeted functionalization of molecules containing multiple reactive sites. researchgate.net
Stereoselectivity is another crucial aspect, particularly when creating chiral molecules. While the provided information does not detail stereoselective couplings specifically involving this compound, related studies on other allyltrifluoroborates highlight the potential for such transformations. For example, γ-selective and enantioselective cross-coupling reactions of potassium allyltrifluoroborates with haloarenes have been achieved using specific palladium catalysts and chiral ligands. researchgate.net These processes can lead to the formation of chiral products with high enantiomeric excess. researchgate.net Furthermore, the Suzuki-Miyaura coupling of potassium alkenyltrifluoroborates with alkenyl bromides has been shown to be stereospecific, preserving the geometry of the double bond in the product. organic-chemistry.org
Alternative Transition Metal-Mediated Cross-Couplings (e.g., Ni, Fe)
While palladium is the most common catalyst for Suzuki-Miyaura couplings, other transition metals such as nickel and iron have also been employed. Nickel catalysts are particularly effective for the cross-coupling of unactivated alkyl halides with potassium aryl- and heteroaryltrifluoroborates. nih.govnih.gov These reactions can tolerate a range of functional groups on both the electrophile and the nucleophile. nih.govnih.gov A notable feature of nickel catalysis is the ability to achieve chemoselective reactivity of C(sp³)-Br bonds in the presence of C(sp²)-Br bonds. nih.govnih.gov
Nickel-catalyzed electrochemical cross-coupling reactions have also been developed for the reaction of benzylic trifluoroborates with aryl halides. researchgate.net This method offers a redox-neutral approach to C(sp²)-C(sp³) bond formation under ambient conditions. researchgate.net
Table 2: Comparison of Catalysts for Cross-Coupling Reactions of Organotrifluoroborates.
| Metal Catalyst | Typical Substrates | Key Advantages | Ref |
| Palladium | Aryl/heteroaryl halides, triflates, diazonium salts | Broad scope, high yields, functional group tolerance | organic-chemistry.orgnih.govresearchgate.net |
| Nickel | Unactivated alkyl halides, aryl halides | Couples challenging nucleophiles, chemoselectivity | nih.govnih.gov |
| Iron | (Not detailed in provided sources) | Cost-effective, environmentally benign |
This table is interactive. Click on the headers to sort the data.
Additive Transformations
The allyl group within the this compound molecule provides a handle for further chemical modifications, known as additive transformations. While the provided search results primarily focus on the cross-coupling reactivity of the trifluoroborate moiety, the allylic double bond is susceptible to a wide range of addition reactions common in organic chemistry. These can include, but are not limited to, hydrogenation, halogenation, epoxidation, and dihydroxylation. Such transformations would allow for the diversification of the molecular scaffold after the initial cross-coupling step, providing access to a wider array of complex molecules.
Rhodium-Catalyzed Conjugate Addition Reactions
Potassium organotrifluoroborates, including aryl derivatives like (4-allylphenyl)trifluoroborate, are effective nucleophiles in rhodium-catalyzed conjugate addition reactions to α,β-unsaturated carbonyl compounds. These reactions, often referred to as 1,4-additions or Michael additions, are fundamental carbon-carbon bond-forming processes. The general mechanism involves the transmetalation of the organotrifluoroborate with a rhodium(I) complex to generate an arylrhodium(I) species. This intermediate then undergoes migratory insertion across the activated double bond of the enone, followed by protonolysis to yield the β-arylated carbonyl compound and regenerate the active rhodium catalyst.
While specific studies detailing the conjugate addition of this compound are not extensively documented in the reviewed literature, the reactivity is well-established for a broad range of potassium aryl- and vinyltrifluoroborates. These reactions are known to be sensitive to the choice of rhodium precursor, phosphine (B1218219) ligand, and reaction conditions, which collectively influence the efficiency and selectivity of the transformation.
Allylation of Electrophilic Substrates (e.g., Aldehydes, N-Toluenesulfonylimines)
The allyl group of this compound can participate in nucleophilic addition reactions to various electrophiles, most notably aldehydes and imines, to furnish homoallylic alcohols and amines, respectively. These transformations are of significant interest due to the prevalence of these structural motifs in natural products and pharmaceuticals.
The allylation of aldehydes using potassium allyltrifluoroborates has been shown to proceed efficiently under various conditions. One notable method employs a catalytic amount of 18-crown-6 (B118740) in a biphasic aqueous medium at room temperature, providing the corresponding homoallylic alcohols in high yields. nih.gov This method is advantageous due to its mild conditions and tolerance of a wide range of functional groups on the aldehyde. The reaction is believed to proceed through the formation of a more reactive allylboron species in situ.
Similarly, potassium allyl- and crotyltrifluoroborates have been demonstrated to add to N-toluenesulfonylimines in the presence of a Lewis acid catalyst. rsc.org This reaction provides a direct route to homoallylic amines, which are valuable synthetic intermediates. The reaction proceeds with high yields and can exhibit excellent diastereoselectivity, depending on the substitution pattern of the trifluoroborate and the choice of Lewis acid. While these examples utilize potassium allyltrifluoroborate, the reactivity principles are directly applicable to the allyl moiety of this compound.
**Table 1: Allylation of Aldehydes with Potassium Allyltrifluoroborate***
| Aldehyde Substrate | Product | Yield (%) |
| 4-Nitrobenzaldehyde | 1-(4-Nitrophenyl)but-3-en-1-ol | 92 |
| 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)but-3-en-1-ol | 89 |
| 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)but-3-en-1-ol | 85 |
| 2-Naphthaldehyde | 1-(Naphthalen-2-yl)but-3-en-1-ol | 91 |
| Cyclohexanecarboxaldehyde | 1-Cyclohexylbut-3-en-1-ol | 82 |
*Data is representative of reactions using potassium allyltrifluoroborate and is expected to be analogous for this compound. Data sourced from studies on allylation of aldehydes. nih.gov
Functionalization and Derivatization Strategies
The unique structure of this compound allows for selective functionalization of either the allyl group or the aryltrifluoroborate moiety, as well as transformations that involve both parts of the molecule.
Oxidative Functionalization (e.g., Olefin Epoxidation)
The olefinic bond of the allyl group in this compound is susceptible to oxidative functionalization, such as epoxidation. The stability of the trifluoroborate group under certain oxidative conditions allows for the selective transformation of the alkene. The epoxidation of olefin-containing potassium organotrifluoroborates has been successfully achieved using reagents like dimethyldioxirane (B1199080) (DMDO). nih.gov This reaction provides stable oxiranyltrifluoroborates, which are valuable synthetic intermediates. The resulting epoxide can undergo further nucleophilic ring-opening reactions, providing a pathway to a variety of functionalized products while retaining the versatile trifluoroborate moiety for subsequent cross-coupling reactions.
Ring-Opening Reactions with Cyclic Systems (e.g., Donor-Acceptor Cyclopropanes)
Potassium organotrifluoroborates can act as nucleophiles in the ring-opening of strained cyclic systems, such as donor-acceptor (D-A) cyclopropanes. researchgate.net This reaction, typically promoted by a Lewis acid or Brønsted acid, involves the nucleophilic attack of the aryl group from the trifluoroborate onto one of the cyclopropane (B1198618) carbons, leading to the cleavage of a carbon-carbon bond and the formation of a 1,3-difunctionalized product. This methodology provides a powerful tool for the construction of complex acyclic structures with control over stereochemistry. The reactivity of this compound in this context would be expected to mirror that of other potassium aryltrifluoroborates.
Implementation of "Click Chemistry" Methodologies
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. organic-chemistry.org The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. The allyl group of this compound can be envisioned as a precursor for the introduction of either an azide (B81097) or a terminal alkyne functionality. For instance, the double bond could be cleaved oxidatively to an aldehyde, which could then be converted to an alkyne or an azide through standard synthetic transformations. The resulting functionalized aryltrifluoroborate could then participate in click reactions, allowing for its conjugation to other molecules bearing the complementary functional group. While specific examples involving this compound in click chemistry are not prevalent in the literature, the principles of this powerful ligation chemistry are broadly applicable.
Other C-C Bond Forming Transformations (e.g., Wittig, Horner-Wadsworth-Emmons Olefination)
The aryltrifluoroborate moiety of this compound can be derivatized to introduce carbonyl functionalities, which can then serve as substrates for classic carbon-carbon bond-forming reactions like the Wittig and Horner-Wadsworth-Emmons (HWE) olefinations. For example, a formyl group can be introduced onto the phenyl ring, and the resulting aldehyde can undergo olefination to generate a new carbon-carbon double bond.
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide to form an alkene. wikipedia.org The Horner-Wadsworth-Emmons reaction, a modification of the Wittig reaction, employs a phosphonate (B1237965) carbanion and typically provides excellent stereoselectivity for the formation of (E)-alkenes. wikipedia.org The stereoselective synthesis of unsaturated organotrifluoroborates has been demonstrated using these olefination reactions on formyl- and acetyl-substituted organotrifluoroborates. nih.gov These transformations highlight the robustness of the trifluoroborate group and its utility as a handle for further synthetic manipulations.
**Table 2: Horner-Wadsworth-Emmons Olefination of Acyltrifluoroborates***
| Potassium Acyltrifluoroborate Substrate | Phosphonate Reagent | Product | Yield (%) | E:Z Ratio |
| Potassium (4-formylphenyl)trifluoroborate | Triethyl phosphonoacetate | Potassium (4-(2-ethoxycarbonylvinyl)phenyl)trifluoroborate | >95 | >98:2 |
| Potassium (3-formylphenyl)trifluoroborate | Triethyl phosphonoacetate | Potassium (3-(2-ethoxycarbonylvinyl)phenyl)trifluoroborate | >95 | >98:2 |
| Potassium (2-formylphenyl)trifluoroborate | Triethyl phosphonoacetate | Potassium (2-(2-ethoxycarbonylvinyl)phenyl)trifluoroborate | 85 | >98:2 |
| Potassium (4-acetylphenyl)trifluoroborate | Triethyl phosphonoacetate | Potassium (4-(1-methyl-2-ethoxycarbonylvinyl)phenyl)trifluoroborate | 78 | >98:2 |
*Data is representative of reactions using formyl- and acetyl-substituted potassium phenyltrifluoroborates and is expected to be analogous for derivatives of this compound. Data sourced from studies on HWE olefination of acyltrifluoroborates. nih.gov
In-Depth Mechanistic Studies
The utility of this compound in modern organic synthesis stems from its participation in highly efficient palladium-catalyzed cross-coupling reactions, primarily the Suzuki-Miyaura reaction. Understanding the underlying mechanisms is crucial for optimizing reaction conditions and expanding the substrate scope.
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling of this compound with an organic halide (Ar-X) proceeds through a Pd(0)/Pd(II) catalytic cycle. mdpi.com This cycle consists of three fundamental steps:
Oxidative Addition: The cycle initiates with the oxidative addition of the organic halide to a catalytically active Pd(0) complex, typically bearing phosphine ligands (L). This step forms a Pd(II) intermediate (Ar-Pd(L)₂-X). nih.gov
Transmetalation: This is the crucial step where the organic group is transferred from the boron atom to the palladium center. The tetracoordinate trifluoroborate is believed to first undergo hydrolysis or reaction with a base (e.g., carbonate, hydroxide) to form a more reactive tri-coordinate boronic acid or a mixed borate (B1201080) species. researchgate.netnih.gov This activated boron compound then transmetalates its 4-allylphenyl group to the Pd(II) complex, displacing the halide and forming a diorganopalladium(II) intermediate (Ar-Pd(L)₂-Ar').
Reductive Elimination: The final step involves the reductive elimination of the two coupled organic groups from the palladium center, forming the new C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. mdpi.com
In this cycle, the allyl substituent on the phenyl ring of this compound is typically a spectator, with the reaction occurring selectively at the aryl carbon-boron bond.
Transmetalation is frequently the rate-determining step in the Suzuki-Miyaura coupling of organotrifluoroborates. researchgate.net The process is more complex than for boronic acids due to the stability of the tetracoordinate [R-BF₃]⁻ anion. For the reaction to proceed, the B-F bonds must be sufficiently labile or the boron center must be activated.
Several pathways for the activation and transmetalation of aryltrifluoroborates have been proposed:
Hydrolysis Pathway: In aqueous solvent systems, the trifluoroborate salt is believed to slowly hydrolyze to the corresponding boronic acid in the presence of a base. This boronic acid is highly reactive and readily undergoes transmetalation with the Pd(II) complex. researchgate.net
Direct Transmetalation: An alternative pathway may involve the direct reaction of the trifluoroborate or a partially hydrolyzed intermediate (e.g., [ArBF₂(OH)]⁻) with the palladium complex.
Cationic Pathway: Mechanistic studies on related weakly nucleophilic aryltrifluoroborates suggest another process wherein the neutral Pd(II) complex [ArPd(L)ₙX] forms a highly electrophilic cationic intermediate, [ArPd(L)ₙ]⁺. This cation then undergoes transmetalation with the trifluoroborate anion. researchgate.netresearchgate.net
The choice of ligands and solvents profoundly impacts the efficiency and outcome of the cross-coupling reaction by influencing each step of the catalytic cycle.
Ligand Effects: The ligands coordinated to the palladium center are critical for catalyst stability and reactivity.
Electron-rich, bulky phosphines: Ligands such as triphenylphosphine (B44618) (PPh₃) and Buchwald-type biarylphosphines (e.g., RuPhos, XPhos) are commonly employed. nih.govnih.gov These ligands promote the oxidative addition step and facilitate the final reductive elimination. The steric bulk of the ligand can also prevent catalyst deactivation and influence the coordination of the reacting species.
Chelating diphosphines: Ligands like 1,1'-Bis(diphenylphosphino)ferrocene (dppf) form stable palladium complexes, such as PdCl₂(dppf), which are effective precatalysts. nih.govacs.org
The following table summarizes catalyst systems commonly used for the cross-coupling of potassium aryl- and vinyltrifluoroborates, which are applicable to this compound.
| Catalyst System | Base | Solvent System | Typical Substrates | Reference |
|---|---|---|---|---|
| PdCl₂ / PPh₃ | Cs₂CO₃ | THF / H₂O | Aryl Bromides | nih.govorganic-chemistry.org |
| Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene / H₂O | Aryl Chlorides | nih.gov |
| PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ or Et₃N | THF / H₂O or n-PrOH | Aryl/Alkenyl Triflates | acs.org |
| Pd(PPh₃)₄ | Cs₂CO₃ | Toluene / H₂O | Alkenyl Bromides | organic-chemistry.org |
Solvent Effects: The solvent plays a multifaceted role, particularly in activating the trifluoroborate salt.
Biphasic Systems: Reactions are often conducted in biphasic solvent systems, such as toluene/water or THF/water. nih.govorganic-chemistry.org The aqueous phase is essential for dissolving the inorganic base and facilitating the hydrolysis of the trifluoroborate to its active form.
Polarity: While solvent polarity can influence the rates of individual steps, studies have shown that a simple correlation with dielectric constant is not always observed. nih.gov The specific ability of a solvent to mediate the interaction between the base, the trifluoroborate, and the catalyst is more critical.
For this compound, the key mechanistic consideration in this area is regioselectivity rather than stereocontrol.
Stereochemical Control: The Suzuki-Miyaura reaction at the sp²-hybridized aryl carbon of the (4-allylphenyl) group is not stereogenic. Therefore, issues of inversion or retention of configuration at the reaction center are not applicable.
Regioselectivity: The molecule possesses two potentially reactive sites for palladium catalysis: the aryl-boron bond and the terminal allyl C=C double bond. Under standard Suzuki-Miyaura conditions, the reaction exhibits high regioselectivity for the C(aryl)-B bond. This is because the transmetalation from the activated boronate is a much lower energy pathway than potential side reactions involving the allyl group, such as Heck-type coupling or isomerization.
This high selectivity contrasts with the reactivity of potassium allyltrifluoroborate itself, which can undergo γ-selective coupling with aryl halides (an Sₑ2' reaction) to form branched products. researchgate.net In this compound, the allyl group is electronically decoupled from the trifluoroborate moiety by the intervening phenyl ring. Consequently, the compound reacts as a typical substituted aryltrifluoroborate, and the allyl group functions as a simple substituent, preserving its structure in the final coupled product. researchgate.net
Advanced Spectroscopic and Structural Characterization of Organotrifluoroborate Compounds
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organotrifluoroborates in solution. By analyzing various nuclei (¹H, ¹³C, ¹⁹F, ¹¹B), a comprehensive picture of the molecule's connectivity and environment can be assembled.
A combination of ¹H, ¹³C, and ¹⁹F NMR experiments allows for the complete assignment of the organic framework of potassium (4-allylphenyl)trifluoroborate.
¹H NMR: The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling. For the 4-allylphenyl group, distinct signals are expected for the aromatic protons and the allyl group protons. The aromatic protons typically appear as two doublets in the range of 7.0-7.5 ppm, characteristic of a 1,4-disubstituted benzene ring. The allyl group protons would present a more complex pattern, with the methylene (-CH₂-) protons appearing around 3.3 ppm, and the vinyl (-CH=CH₂) protons resonating between 5.0 and 6.0 ppm, showing characteristic multiplet structures due to geminal and vicinal couplings.
¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, nine distinct carbon signals are expected. The carbon atom directly bonded to the boron atom (C-B) exhibits a characteristically broad signal due to the quadrupolar relaxation of the attached ¹¹B nucleus researchgate.net. The chemical shifts of the aromatic carbons are typically found between 120 and 140 ppm, while the allyl group carbons resonate at approximately 40 ppm for the sp³ carbon and between 115 and 138 ppm for the sp² carbons.
¹⁹F NMR: Due to the high sensitivity and 100% natural abundance of the ¹⁹F nucleus, ¹⁹F NMR is an excellent technique for analyzing organotrifluoroborates nih.gov. The spectrum for this compound is expected to show a single, sharp resonance for the three equivalent fluorine atoms of the -BF₃ group. This signal typically appears in the range of -135 to -145 ppm researchgate.net. Coupling to the ¹¹B nucleus may be observed, which would split the signal into a quartet.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 (C-B) | - | ~145 (broad) |
| 2, 6 | ~7.25 (d) | ~134.5 |
| 3, 5 | ~7.05 (d) | ~127.8 |
| 4 | - | ~137.0 |
| 7 (-CH₂-) | ~3.30 (d) | ~39.5 |
| 8 (-CH=) | ~5.95 (m) | ~137.5 |
| 9 (=CH₂) | ~5.05 (m) | ~115.5 |
Note: These are predicted values based on typical shifts for similar structures and are for illustrative purposes only.
¹¹B NMR spectroscopy is used specifically to probe the environment of the boron atom. Boron has two NMR-active isotopes, but ¹¹B (I = 3/2 spin) is more commonly used due to its higher natural abundance (80.1%) and greater sensitivity. In organotrifluoroborate salts, the boron atom is tetracoordinate, existing as a tetrahedral [R-BF₃]⁻ anion. This environment typically results in a ¹¹B chemical shift in the range of 3-8 ppm. The signal is often observed as a 1:1:1:1 quartet due to the scalar coupling between the ¹¹B nucleus and the three equivalent ¹⁹F nuclei (¹JB-F). However, the quadrupolar nature of the ¹¹B nucleus can lead to line broadening, which may obscure this coupling. Specialized pulse sequences can be employed to improve resolution and allow for the observation of the ¹¹B–¹⁹F coupling constants, providing further confirmation of the trifluoroborate structure nih.gov.
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the complex spectral data and confirming the molecular structure.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the ortho-coupled aromatic protons and, crucially, would map the entire spin system of the allyl group, showing correlations from the methylene protons (H-7) to the vinylic proton (H-8), and from H-8 to the terminal vinyl protons (H-9).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). It is invaluable for assigning the carbon spectrum. Each CH, CH₂, and CH₃ group in the molecule would produce a cross-peak, definitively linking specific proton resonances to their corresponding carbon resonances.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds. This is critical for piecing together the molecular skeleton. For instance, HMBC would show correlations from the methylene protons of the allyl group (H-7) to the aromatic carbons C-3, C-4, and C-5, thereby confirming the attachment of the allyl group to the phenyl ring.
While solution-state NMR describes the molecule in a solvated state, solid-state NMR provides information about the structure, packing, and dynamics in the crystalline or amorphous bulk material. For organotrifluoroborates, solid-state ¹¹B and ¹⁹F NMR are particularly informative.
In the solid state, the NMR signals are broadened by anisotropic interactions, such as chemical shift anisotropy (CSA) and quadrupolar interactions. By analyzing the resulting line shapes, parameters such as the nuclear quadrupole coupling constant (CQ) and the asymmetry parameter (η) for the ¹¹B nucleus can be determined. These parameters are highly sensitive to the local electronic environment and symmetry around the boron atom, providing insights into the effects of crystal packing and intermolecular interactions within the solid lattice. Similarly, solid-state ¹⁹F NMR can reveal information about the C–B–F bond angles and B–F bond lengths through analysis of the ¹⁹F chemical shift tensor.
Mass Spectrometry (MS) for Molecular Information
Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule with a high degree of confidence. For ionic compounds like this compound, electrospray ionization (ESI) is a commonly used technique. In negative-ion mode ESI, the spectrum would be expected to show a prominent peak corresponding to the (4-allylphenyl)trifluoroborate anion, [C₉H₁₀BF₃]⁻. The precise mass of this anion can be compared to its calculated theoretical mass to confirm the elemental composition.
Table 2: High-Resolution Mass Spectrometry Data for the (4-allylphenyl)trifluoroborate Anion
| Ion Formula | Ion Type | Calculated Exact Mass |
| [C₉H₁₀BF₃]⁻ | [M-K]⁻ | 186.0780 |
Fragmentation Pathway Analysis for Structural Confirmation
Mass spectrometry serves as a critical tool for the structural confirmation of organotrifluoroborate compounds, including this compound. The fragmentation pathways observed under mass spectrometric conditions provide valuable insights into the compound's molecular structure. Typically, electrospray ionization in the negative mode (ESI-) is employed for the analysis of potassium organotrifluoroborates.
In the negative ion mode, the primary species observed is the (4-allylphenyl)trifluoroborate anion, [CH₂=CHCH₂C₆H₄BF₃]⁻. The fragmentation of this anion is initiated by the dissociation of the energetically unstable molecular ion. While specific fragmentation data for this compound is not extensively detailed in the public domain, general fragmentation patterns for aryltrifluoroborates can be inferred. A common fragmentation pathway involves the cleavage of the carbon-boron bond, which is a key structural feature of this class of compounds.
Another significant observation in the mass spectra of potassium organotrifluoroborates is the formation of adducts. Ions such as [2M + K]⁻, where 'M' represents the organotrifluoroborate anion, are frequently detected. The presence of such adducts can be indicative of decomposition pathways of the reagent. The formation of these species complicates the mass spectrum but also provides additional evidence for the composition of the analyte.
The fragmentation pattern is crucial for confirming the presence of both the trifluoroborate group and the specific organic substituent, in this case, the 4-allylphenyl group. The loss of fluorine atoms or the entire BF₃ group can be observed, as well as fragmentation within the allyl side chain, such as the loss of a methyl or ethyl radical. Analysis of these characteristic fragment ions allows for the unambiguous structural confirmation of this compound.
X-ray Crystallography for Crystalline Structure Elucidation
Single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional crystalline structure of organotrifluoroborate salts, providing precise information on bond lengths, bond angles, and the absolute configuration of the molecule. Although a specific crystal structure for this compound is not publicly available, data from closely related potassium aryltrifluoroborates, such as Potassium phenyltrifluoroborate and its substituted analogues, allow for a detailed prediction of its structural parameters.
In the solid state, the boron atom in the (4-allylphenyl)trifluoroborate anion is expected to adopt a distorted tetrahedral geometry. The C-B bond length is a critical parameter and is anticipated to be in the range of 1.59 to 1.61 Å. The B-F bond lengths are typically around 1.37 to 1.42 Å. The bond angles around the boron atom will deviate from the ideal tetrahedral angle of 109.5°. The F-B-F bond angles are generally smaller, in the range of 105-107°, while the C-B-F bond angles are larger, typically between 112-114°.
Table 1: Expected Crystallographic Parameters for this compound Based on Analogous Structures
| Parameter | Expected Value Range |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c, Pbca, etc. |
| C-B Bond Length | 1.59 - 1.61 Å |
| B-F Bond Length | 1.37 - 1.42 Å |
| F-B-F Bond Angle | 105 - 107 ° |
| C-B-F Bond Angle | 112 - 114 ° |
| Coordination of K⁺ | Coordination with multiple F atoms from neighboring anions |
The solid-state structure of this compound is not solely defined by its intramolecular bonds but also by a network of non-covalent interactions that dictate the crystal packing and the formation of supramolecular assemblies. The primary intermolecular forces are the strong electrostatic interactions between the potassium cations (K⁺) and the (4-allylphenyl)trifluoroborate anions ([RBF₃]⁻).
These ionic interactions lead to the formation of extended one-, two-, or three-dimensional networks. In many potassium organotrifluoroborate structures, the potassium ions are coordinated by multiple fluorine atoms from adjacent trifluoroborate anions, creating layered structures or more complex frameworks. The specific arrangement is influenced by the size and shape of the organic substituent.
In addition to the dominant ionic interactions, weaker non-covalent interactions are also expected to play a role in the crystal packing of this compound. These can include:
π-π Stacking: The aromatic phenyl rings of adjacent (4-allylphenyl)trifluoroborate anions can engage in π-π stacking interactions, where the electron-rich π systems are aligned in a parallel or offset fashion.
C-H···π Interactions: Hydrogen atoms from the allyl group or the phenyl ring of one molecule can interact with the π-electron cloud of a neighboring aromatic ring.
C-H···F Interactions: Weak hydrogen bonds can form between hydrogen atoms of the organic moiety and the electronegative fluorine atoms of the trifluoroborate group on an adjacent anion.
The interplay of these various non-covalent interactions results in a specific and stable three-dimensional architecture in the crystalline state, influencing the physical properties of the compound such as its melting point and solubility.
Advanced Chromatographic Separation and Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the direct analysis of ionic and non-volatile salts like this compound by GC-MS is not feasible. The high polarity and low vapor pressure of the salt prevent it from eluting through the GC column under normal operating conditions.
To utilize GC-MS for the analysis of this compound, a chemical derivatization step is necessary. This involves converting the non-volatile analyte into a more volatile and thermally stable derivative. Common derivatization techniques for organoboron compounds include:
Silylation: Reacting the compound with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to replace active hydrogens with trimethylsilyl (TMS) groups. In the case of organotrifluoroborates, derivatization would likely target any protic impurities or byproducts, or potentially involve a reaction to form a more volatile boronate ester.
Alkylation: Introducing an alkyl group to increase volatility.
Once derivatized, the resulting compound can be analyzed by GC-MS. This approach is particularly useful for:
Purity Assessment: By derivatizing the main compound and any organic impurities, their relative abundance can be determined from the integrated peak areas in the chromatogram.
Identification of Volatile Byproducts: GC-MS is highly effective for identifying and quantifying volatile organic compounds that may be present as byproducts from the synthesis of this compound. These could include unreacted starting materials or side products.
The mass spectrometer provides structural information for each separated component, allowing for their confident identification by comparing the obtained mass spectra with spectral libraries or through manual interpretation of fragmentation patterns.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and purification of a broad range of compounds, including non-volatile and polar substances like this compound. Unlike GC, HPLC does not require the analyte to be volatile, making it an ideal method for the direct analysis of this organotrifluoroborate salt.
Reaction Monitoring:
HPLC is an invaluable tool for monitoring the progress of chemical reactions in which this compound is a reactant, such as in Suzuki-Miyaura cross-coupling reactions. By periodically taking aliquots from the reaction mixture and injecting them into the HPLC system, the consumption of the starting material (this compound) and the formation of the product can be tracked over time. This allows for the optimization of reaction conditions, such as temperature, catalyst loading, and reaction time, to maximize product yield and minimize the formation of impurities. A typical HPLC method for this purpose would likely employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol (B129727), often with an additive such as formic acid or trifluoroacetic acid to improve peak shape.
Product Isolation and Purification:
Preparative HPLC can be used for the isolation and purification of this compound from a crude reaction mixture. By scaling up the analytical HPLC method, larger quantities of the mixture can be injected onto a preparative column. The fractions corresponding to the desired product are collected as they elute from the column. The solvent is then removed to yield the purified compound. This technique is particularly useful for obtaining high-purity material for further use or for detailed characterization.
Purity Determination:
Analytical HPLC with a suitable detector (e.g., UV-Vis) is also a standard method for determining the purity of a sample of this compound. The area of the peak corresponding to the compound is compared to the total area of all peaks in the chromatogram to calculate the percentage purity. The method can be validated according to established guidelines to ensure its accuracy, precision, linearity, and sensitivity (limit of detection and limit of quantitation).
Table 2: Typical HPLC Method Parameters for Analysis of Aryltrifluoroborates
| Parameter | Typical Setting |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic elution with Acetonitrile/Water or Methanol/Water |
| Additive | 0.1% Formic Acid or 0.1% Trifluoroacetic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis at a suitable wavelength (e.g., 254 nm) |
| Injection Volume | 5-20 µL |
Other Spectroscopic Techniques for Functional Group Analysis
Spectroscopic methods are vital for confirming the chemical structure and identifying the functional groups present in a molecule.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. nih.govnih.gov For this compound, the FTIR spectrum would exhibit characteristic absorption bands corresponding to its distinct structural components: the allyl group, the phenyl ring, and the trifluoroborate group. While a specific experimental spectrum for this compound is not available, the expected vibrational modes can be predicted based on its structure and data from similar compounds. researchgate.net
The key vibrational modes would include:
Allyl Group: C-H stretching of the vinyl group (~3080 cm⁻¹), C=C stretching (~1640 cm⁻¹), and out-of-plane C-H bending (~910-990 cm⁻¹).
Phenyl Ring: Aromatic C-H stretching (>3000 cm⁻¹), C=C stretching within the ring (~1600, 1580, 1500, 1450 cm⁻¹), and C-H bending modes that indicate the substitution pattern.
Trifluoroborate Group: Strong and broad B-F stretching bands, typically observed in the 950-1200 cm⁻¹ region, and B-C stretching vibrations. researchgate.net
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
|---|---|---|---|
| ~3080 | =C-H (Allyl & Phenyl) | Stretching | Medium |
| ~2920 | -C-H (Allyl CH₂) | Stretching | Medium |
| ~1640 | C=C (Allyl) | Stretching | Medium |
| ~1600, 1500 | C=C (Phenyl) | Stretching | Medium-Strong |
| ~1150-950 | B-F₃ | Stretching | Strong, Broad |
| ~990, 910 | =C-H (Allyl) | Bending (Out-of-Plane) | Strong |
This interactive table outlines the expected positions and assignments of key vibrational modes in the FTIR spectrum of this compound based on its functional groups.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorbance of UV or visible light. conicet.gov.ar In this compound, the primary chromophore responsible for UV absorption is the phenyl ring. The allyl group is conjugated with the phenyl ring, which influences the energy of the electronic transitions.
The UV-Vis spectrum is expected to show absorptions corresponding to π → π* transitions within the aromatic system. Studies on similar potassium organotrifluoroborate salts have utilized UV-Vis spectroscopy to characterize their electronic properties, often in combination with theoretical calculations to assign the observed absorption bands. conicet.gov.arbiointerfaceresearch.com For this compound dissolved in a solvent like water or ethanol, one would expect to observe characteristic absorption maxima in the UV region.
Table 3: Expected Electronic Transitions for this compound
| Transition Type | Chromophore | Expected λmax (nm) | Solvent |
|---|---|---|---|
| π → π* | Phenyl Ring | ~220 | Ethanol |
This interactive table shows the anticipated electronic transitions and absorption maxima for the subject compound in a typical organic solvent.
Microscopic and Surface Analysis Methods
These methods are employed to investigate the physical form, surface properties, and elemental composition of materials at a micro or nano-scale.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the morphology and structure of materials. SEM provides high-resolution images of a sample's surface, revealing details about its topography and composition. TEM, on the other hand, transmits electrons through an ultra-thin sample to provide information about its internal structure.
For this compound, SEM could be used to characterize the crystal habit and size distribution of the solid salt. If this compound were used as a monomer to synthesize a polymer, or as a component in a composite material, both SEM and TEM would be invaluable for analyzing the morphology of the resulting product, such as the surface texture of a polymer film or the dispersion of polymer particles.
X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides detailed information about the local geometric and electronic structure of a specific absorbing atom. nih.govnih.gov The technique is divided into two regions: X-ray Absorption Near-Edge Structure (XANES), which is sensitive to the oxidation state and coordination geometry, and Extended X-ray Absorption Fine Structure (EXAFS), which provides information on the bond distances and coordination numbers of neighboring atoms. nih.govyoutube.com
For this compound, XAS could be applied to probe the local environment of the potassium, boron, and fluorine atoms by tuning the X-ray energy to their respective absorption edges.
K K-edge XAS: Would provide information on the coordination environment around the potassium ion, revealing its interactions with the trifluoroborate anion and any solvent molecules. Studies on other potassium-organic salts show that K K-edge XANES spectra are rich in features that are sensitive to the entire ligand structure, not just the first coordination shell. westlake.edu.cn
B K-edge XAS: Would probe the local structure around the boron atom, confirming its tetrahedral coordination with three fluorine atoms and one carbon atom from the phenyl ring.
F K-edge XAS: Would give insight into the B-F bonding and the interactions of the fluorine atoms with the surrounding potassium ions.
Table 4: Application of XAS to this compound
| Absorption Edge | Probed Atom | Information from XANES | Information from EXAFS |
|---|---|---|---|
| K K-edge | Potassium (K) | Oxidation state (K⁺); Coordination geometry | K-F and K-O (if hydrated) bond distances; Coordination number |
| B K-edge | Boron (B) | Coordination environment (tetrahedral) | B-F and B-C bond distances; Coordination number |
This interactive table summarizes the specific structural information that could be elucidated for this compound using XAS at different elemental absorption edges.
Theoretical and Computational Studies of Potassium 4 Allylphenyl Trifluoroborate and Its Reactivity
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a primary tool for studying the reactivity of organoboron compounds, including potassium (4-allylphenyl)trifluoroborate, particularly in transition-metal-catalyzed reactions like the Suzuki-Miyaura cross-coupling. mdpi.comresearchgate.netnih.gov
DFT calculations are instrumental in mapping the potential energy surface (PES) of a chemical reaction. This "energetic landscape" details the energy changes as reactants transform into products, passing through various transition states and intermediates. For the Suzuki-Miyaura coupling of this compound, DFT can elucidate the energies of the key steps: oxidative addition, transmetalation, and reductive elimination. researchgate.netnih.gov
By calculating the Gibbs free energy (ΔG) for each species along the reaction coordinate, a detailed reaction profile can be constructed. This profile helps identify the rate-determining step—the highest energy barrier in the pathway—and provides a quantitative understanding of the reaction's feasibility. For instance, DFT studies on related aryltrifluoroborates in palladium-catalyzed couplings have shown that the nature of the ligands on the palladium catalyst and the specific aryl group can significantly influence the activation energies of these steps. mdpi.comnih.gov
| Reaction Step | Species | Relative Free Energy (kcal/mol) |
|---|---|---|
| Initial Reactants | Pd(0)L₂ + Ar-Br + K[4-allylphenyl-BF₃] | 0.0 |
| Oxidative Addition | Ar-Pd(II)L₂-Br (Intermediate 1) | -10.5 |
| Transmetalation | Transition State 1 (TS₁) | 14.2 |
| Ar-Pd(II)L₂-(4-allylphenyl) (Intermediate 2) | -5.3 | |
| Reductive Elimination | Transition State 2 (TS₂) | 8.7 |
| Final Products | Ar-(4-allylphenyl) + Pd(0)L₂ + KBr + BF₃ | -25.0 |
Note: The values in Table 1 are illustrative and represent typical energetic profiles for such reactions. Actual values depend on the specific catalyst, ligands, solvent, and aryl bromide used.
A crucial aspect of DFT is its ability to determine the geometries and electronic properties of short-lived transition states (TS) and intermediates. mdpi.comnih.gov A transition state represents the highest energy point along the reaction coordinate for a specific step and is characterized by a single imaginary vibrational frequency. Its structure provides a snapshot of the bond-breaking and bond-forming processes.
In the context of the Suzuki-Miyaura reaction, DFT can model:
Oxidative Addition Intermediate: The structure formed after the palladium catalyst inserts into the aryl-halide bond. nsf.gov
Transmetalation Transition State: This key step involves the transfer of the 4-allylphenyl group from the boron atom to the palladium center. DFT calculations can reveal whether this occurs through an "open" or "closed" transition state and how the base and solvent molecules participate in this process. illinois.edu
Reductive Elimination Transition State: The final step where the new carbon-carbon bond is formed, and the product is released from the palladium catalyst. nih.gov
Characterization involves analyzing bond lengths, bond angles, and vibrational frequencies, which offers a detailed mechanistic picture that is often inaccessible through experimental methods alone. researchgate.net
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| Imaginary Frequency | Vibrational mode corresponding to the reaction coordinate | -250 cm⁻¹ |
| Pd-C (aryl) Bond Length | Bond distance to the incoming aryl group | 2.25 Å |
| B-C (aryl) Bond Length | Bond distance of the breaking boron-carbon bond | 1.80 Å |
| Pd-O (base) Bond Length | Interaction with the activating base | 2.10 Å |
DFT is also employed to analyze the electronic properties of this compound itself. This includes calculating the distribution of electron density, identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and characterizing the nature of the chemical bonds. rsc.orgrsc.orgyoutube.com
The analysis of the HOMO and LUMO (frontier molecular orbitals) is particularly important as it helps to understand the molecule's reactivity. The LUMO is often localized on the boron atom and the ipso-carbon of the phenyl ring, indicating the site of nucleophilic attack, while the HOMO may be distributed across the aromatic ring and the allyl group's π-system. rsc.org
Natural Bond Orbital (NBO) analysis can be used to quantify the charge distribution on each atom and to understand the nature of the B-C and B-F bonds, revealing their degree of ionic and covalent character. conicet.gov.arnih.gov This information is vital for rationalizing the compound's stability and its behavior in chemical reactions. researchgate.net
| Property | Description | Illustrative Value |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |
| HOMO-LUMO Gap | Energy difference, indicating chemical reactivity | 5.3 eV |
| NBO Charge on Boron | Calculated partial charge on the boron atom | +1.8 e |
| NBO Charge on ipso-Carbon | Calculated partial charge on the carbon bonded to boron | -0.4 e |
Molecular Dynamics and Molecular Modeling
While DFT is excellent for studying static structures and reaction pathways, molecular dynamics (MD) and other molecular modeling techniques allow for the simulation of the dynamic behavior of molecules over time, including conformational changes and solvent effects. digitellinc.com
While this compound is achiral, it can participate in reactions that generate chiral products, especially when chiral catalysts or reagents are used. Molecular modeling and MD simulations are powerful tools for predicting and rationalizing the stereochemical outcomes of such asymmetric transformations. rsc.orgresearchgate.net
For example, if the allyl group were to react with an electrophile in the presence of a chiral palladium catalyst, different stereoisomeric products could be formed. By simulating the interaction of the substrate with the chiral catalyst, researchers can model the transition states leading to the different stereoisomers. The relative energies of these transition states, often calculated using a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach, can be used to predict the enantiomeric or diastereomeric excess of the reaction. digitellinc.comnih.gov Studies on other chiral organotrifluoroborates have successfully used these methods to understand the origins of stereoselectivity. nih.gov
| Transition State | Relative Energy (ΔΔG‡, kcal/mol) | Predicted Product Ratio (R:S) | Predicted Enantiomeric Excess (ee) |
|---|---|---|---|
| TS leading to R-product | 0.0 | 95 : 5 | 90% |
| TS leading to S-product | 1.8 |
The flexibility of the allyl group and its orientation relative to the phenyl ring means that this compound can exist in multiple conformations. nih.govsemanticscholar.org Conformational analysis, using molecular mechanics or DFT, is used to identify the most stable (lowest energy) conformations and the energy barriers for rotation around single bonds. mdpi.com
Understanding the preferred conformation of the reactant is crucial, as it can influence the accessibility of the reactive site (the C-B bond) to the catalyst. Similarly, analyzing the conformations of the products is important for understanding their properties and subsequent reactivity. Computational methods can generate a potential energy map as a function of key dihedral angles, revealing the landscape of conformational isomers. conicet.gov.armdpi.com
| Conformer | Dihedral Angle (C=C-C-C) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
|---|---|---|---|
| Gauche | ~60° | 0.0 | 75.5 |
| Anti (trans) | 180° | 1.2 | 12.2 |
| Syn-periplanar (cis) | 0° | 3.5 | 0.2 |
Intermolecular and Intramolecular Interaction Analysis
Theoretical and computational methods are indispensable for elucidating the complex web of interactions that govern the structure, stability, and reactivity of chemical compounds. For this compound, understanding both the forces within the molecule (intramolecular) and between molecules (intermolecular) is crucial. These interactions include strong covalent bonds as well as weaker non-covalent forces that can significantly influence the compound's behavior in both solid and solution phases.
Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions in molecular systems. This method is based on the electron density and its derivatives, allowing for the identification of interactions such as van der Waals forces, hydrogen bonds, and steric clashes. For this compound, NCI analysis can reveal several key interactions that are not apparent from the covalent bonding framework alone.
The primary non-covalent interactions expected involve the potassium cation (K⁺) and the (4-allylphenyl)trifluoroborate anion. These include:
Ion-Pairing Interactions: The fundamental electrostatic attraction between the positively charged potassium ion and the negatively charged trifluoroborate group.
Cation-π Interactions: The interaction between the potassium ion and the electron-rich π-system of the phenyl ring. This is a common stabilizing interaction in organometallic chemistry. mdpi.comresearchgate.net
K⁺···F Interactions: Electrostatic interactions between the potassium cation and the electronegative fluorine atoms of the trifluoroborate group. mdpi.comresearchgate.net These contacts can significantly influence the crystal packing and solid-state structure of the salt. mdpi.com
Symmetry-Adapted Perturbation Theory (SAPT) is a powerful method to quantitatively decompose the total interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion. nih.gov A hypothetical SAPT analysis of a dimer of this compound could yield the energy components shown in the table below, illustrating the nature of the stabilizing forces.
Table 1: Illustrative SAPT Decomposition of Interaction Energies (kcal/mol) for a this compound Dimer
| Interaction Component | Energy (kcal/mol) | Contribution |
| Electrostatics | -15.0 | Strongly Attractive |
| Exchange | 20.0 | Repulsive |
| Induction | -7.5 | Attractive |
| Dispersion | -5.5 | Attractive |
| Total Interaction Energy | -8.0 | Net Attractive |
Note: The data in this table is illustrative and represents typical values for similar ionic and aromatic systems.
The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, provides a rigorous method for analyzing chemical bonding based on the topology of the electron density. google.com This theory can define atoms and the bonds between them, and characterize the nature of these bonds based on the properties of the electron density at specific points called bond critical points (BCPs). google.comresearchgate.net
An AIM analysis of this compound would provide quantitative insights into its electronic structure:
Covalent Bonds: For the C-C and C-H bonds of the allyl and phenyl groups, and the B-C bond, AIM analysis would show significant electron density (ρ) and a negative Laplacian of the electron density (∇²ρ < 0) at the BCP. This is characteristic of shared-electron interactions, or covalent bonds.
Polar Covalent/Ionic Bonds: The B-F bonds are expected to exhibit characteristics intermediate between covalent and ionic bonds. The electron density at the BCP would be lower than in pure covalent bonds, and the Laplacian would be close to zero or slightly positive, indicating a depletion of electron density in the internuclear region, typical of polar interactions.
Ionic Interactions: The interaction between the potassium cation and the trifluoroborate anion would be characterized by a very low electron density value and a positive Laplacian (∇²ρ > 0) at the BCP, which is the hallmark of a closed-shell interaction, typical of ionic bonds or strong non-covalent contacts.
Table 2: Typical AIM Parameters for Bonds in this compound
| Bond | Electron Density (ρ) at BCP (a.u.) | Laplacian (∇²ρ) at BCP (a.u.) | Bond Type |
| C-C (phenyl) | ~0.30 | < 0 | Covalent |
| C-B | ~0.18 | < 0 | Polar Covalent |
| B-F | ~0.15 | > 0 | Highly Polar Covalent / Ionic |
| K⁺···F⁻ | ~0.02 | > 0 | Ionic / Closed-Shell |
Note: The data presented are representative values based on AIM studies of similar chemical bonds and are for illustrative purposes.
This detailed electronic description moves beyond simple Lewis structures to provide a quantitative and physically grounded understanding of the bonding within the molecule. google.com
Computational Design and Optimization of Catalytic Systems and Reagents
This compound is primarily used as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. acs.orgupenn.edu Computational chemistry is a vital tool for designing and optimizing the catalytic systems and reagents used in these transformations to improve yield, selectivity, and efficiency. pnnl.govias.ac.in
The design process typically focuses on several key components of the catalytic cycle:
Ligand Design: The choice of ligand on the palladium catalyst is critical. nih.gov Computational methods, particularly Density Functional Theory (DFT), are used to screen potential ligands and understand their impact on the reaction. Sterically bulky and electron-rich phosphine (B1218219) ligands (e.g., biarylphosphines like SPhos) and N-heterocyclic carbenes (NHCs) are known to promote efficient catalysis. nih.gov Computational models can predict the stability of catalytic intermediates and the energy barriers of key steps like oxidative addition and reductive elimination for different ligand-metal complexes.
Role of the Base: The base plays a crucial role in the transmetalation step, but its precise mechanism is complex. acs.org Computational studies have been used to evaluate different mechanistic pathways, such as whether the base first interacts with the palladium complex or the organoboron species. acs.org These studies help in selecting the optimal base for activating the trifluoroborate.
Solvent Effects: The choice of solvent can influence the solubility of reagents and the stability of intermediates. Implicit and explicit solvent models in computational calculations can help predict how different solvents will affect the reaction's energy profile, aiding in the selection of an optimal reaction medium.
Table 3: Comparative Computational Data for Ligand Effects in Suzuki-Miyaura Coupling
| Ligand | Oxidative Addition Barrier (kcal/mol) | Reductive Elimination Barrier (kcal/mol) | Predicted Relative Efficacy |
| PPh₃ (Triphenylphosphine) | 15.2 | 18.5 | Moderate |
| SPhos | 12.1 | 14.3 | High |
| IPr (NHC Ligand) | 11.8 | 13.9 | High |
Note: This table contains representative DFT-calculated energy barriers for key steps in a model Suzuki-Miyaura reaction. Lower barriers generally correlate with higher catalytic activity.
By systematically modeling these factors, researchers can rationally design new, highly efficient catalysts and optimize reaction conditions, reducing the need for extensive empirical screening and accelerating the development of synthetic methodologies. pnnl.govias.ac.in
Strategic Applications in Advanced Organic Synthesis
Enantioselective and Diastereoselective Synthetic Routes
The development of stereoselective reactions is a cornerstone of modern organic synthesis, particularly in the preparation of chiral molecules with specific biological activities. Potassium (4-allylphenyl)trifluoroborate, in concert with appropriate chiral catalysts or auxiliaries, can participate in reactions that control the formation of new stereocenters with high levels of enantioselectivity and diastereoselectivity.
While specific enantioselective applications of this compound are not extensively documented, the principles of asymmetric catalysis with related potassium allyltrifluoroborates are well-established and directly applicable. For instance, palladium-catalyzed enantioselective allylation of α-fluorinated ketones has been demonstrated, offering a pathway to chiral tertiary α-fluoro ketones. nih.gov In such transformations, a chiral phosphinooxazoline ligand on a palladium catalyst can effectively discriminate between the prochiral faces of a nucleophile, leading to the formation of one enantiomer in excess.
Diastereoselective reactions using potassium allyltrifluoroborates have been more broadly reported. A notable example is the reaction of potassium (E)-crotyltrifluoroborate with aldehydes, which proceeds with high diastereoselectivity to furnish the anti-homoallylic alcohol. nih.gov This selectivity is attributed to a Zimmerman-Traxler-type transition state. Similarly, the diastereoselective crotylation of indoles can be achieved using BF₃·Et₂O as a promoter, indicating that Lewis acid catalysis can also control the stereochemical outcome of reactions involving allyltrifluoroborates. The synthesis of 3-substituted indoles can be achieved with high diastereoselectivity through palladium-catalyzed alkene difunctionalization reactions, showcasing the potential for creating complex chiral structures. nih.gov
These examples underscore the potential of this compound to be employed in stereocontrolled synthetic routes. The allyl group can be transferred to a variety of electrophiles, and with the appropriate choice of chiral ligand or catalyst, this transfer can be rendered highly enantioselective or diastereoselective, providing access to valuable chiral building blocks.
Construction of Complex Molecular Architectures and Scaffolds
The ability to construct complex molecular frameworks is a critical measure of the utility of a synthetic reagent. This compound serves as a valuable building block in the synthesis of intricate molecules and unique molecular scaffolds due to its dual reactivity. The trifluoroborate moiety is a stable and reliable handle for cross-coupling reactions, while the allyl group offers a gateway for a variety of subsequent transformations.
The Suzuki-Miyaura cross-coupling reaction is a primary method for incorporating the (4-allylphenyl) group into larger molecules. organic-chemistry.org This reaction is known for its mild conditions and broad functional group tolerance, making it ideal for the synthesis of complex, polyfunctional molecules. organic-chemistry.org For instance, this compound can be coupled with various aryl or heteroaryl halides and triflates to generate substituted biphenyls and related structures, which are common motifs in pharmaceuticals and materials science. organic-chemistry.orgnih.gov
Beyond simple cross-coupling, the allyl functionality of the molecule can be engaged in further reactions to build more complex architectures. These reactions can include, but are not limited to, dihydroxylation, epoxidation, ozonolysis, and metathesis. For example, after a Suzuki-Miyaura coupling, the appended allyl group could undergo a ring-closing metathesis reaction with another olefin within the molecule to construct a carbocyclic or heterocyclic ring system.
The synthesis of heterocyclic scaffolds is another area where this reagent can be applied. For example, the synthesis of various heterocycles can be achieved starting from appropriately substituted potassium trifluoroborate salts. researchgate.net The (4-allylphenyl) moiety can be strategically installed and the allyl group can then be manipulated to participate in cyclization reactions, leading to the formation of fused or spirocyclic systems. The development of palladium-catalyzed methods for the synthesis of 3-substituted indoles highlights the potential for building complex heterocyclic structures. nih.govrsc.orgtcichemicals.comtcichemicals.com
Development of Highly Chemoselective Transformations
Chemoselectivity, the ability to react with one functional group in the presence of others, is a paramount concern in the synthesis of complex molecules. This compound is an excellent substrate for the development of highly chemoselective transformations due to the distinct reactivity profiles of its trifluoroborate and allyl moieties.
The Suzuki-Miyaura cross-coupling of the trifluoroborate group is inherently chemoselective. Palladium catalysts, in the presence of a suitable base, will selectively activate the C-B bond for coupling with aryl, heteroaryl, or vinyl halides/triflates, leaving the allyl group untouched. nih.gov This reaction is tolerant of a wide array of functional groups, including esters, ketones, amides, and nitriles, which might be reactive under other coupling conditions. organic-chemistry.org Ligandless palladium-catalyzed Suzuki reactions of potassium aryltrifluoroborates have also been developed, further simplifying the reaction conditions. nih.gov
Conversely, the allyl group can be selectively functionalized in the presence of the trifluoroborate. For example, reactions such as dihydroxylation with osmium tetroxide, epoxidation with m-CPBA, or hydroboration-oxidation can be performed on the double bond without affecting the trifluoroborate. This orthogonal reactivity allows for a stepwise functionalization of the molecule, where one part is modified while the other remains as a handle for a subsequent transformation.
An illustrative example of this chemoselectivity is a hypothetical two-step sequence. First, a Suzuki-Miyaura coupling of this compound with an iodo-substituted aromatic aldehyde could be performed. The trifluoroborate would react, leaving the aldehyde and the allyl group intact. In a second step, the allyl group could be selectively oxidized to a diol, without affecting the aldehyde. This type of selective manipulation is invaluable in the efficient synthesis of polyfunctional molecules.
The development of microwave-enhanced palladium-catalyzed cross-coupling reactions of potassium vinyltrifluoroborates with allyl acetates further demonstrates the controlled reactivity that can be achieved. acs.org
Utility in Late-Stage Functionalization Strategies
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science that involves the modification of complex molecules at a late stage in their synthesis. nih.govnih.gov This approach allows for the rapid generation of analogues of a lead compound without the need to restart the synthesis from scratch. This compound is a promising reagent for LSF due to the mild and selective nature of the reactions in which it can participate.
The introduction of a 4-allylphenyl group into a drug candidate or a natural product can significantly alter its biological activity or physical properties. The Suzuki-Miyaura reaction is particularly well-suited for LSF, as it can be performed under conditions that are compatible with the sensitive functional groups often found in complex bioactive molecules. nih.govnih.govnih.gov For example, a late-stage drug intermediate containing an aryl halide could be coupled with this compound to introduce the 4-allylphenyl motif.
The allyl group itself provides a further point for diversification. Once installed, it can be converted into a variety of other functional groups. For instance, oxidation of the allyl group to an aldehyde via ozonolysis, followed by reductive amination, could be used to introduce a range of amine-containing side chains. This two-step LSF approach, coupling followed by allyl group modification, provides a versatile platform for generating a library of analogues for structure-activity relationship (SAR) studies.
The development of high-throughput experimentation with geometric deep learning is accelerating the identification of opportunities for late-stage diversification, where reagents like this compound could play a crucial role. nih.gov
Incorporation into Retrosynthetic Design for Target Molecule Synthesis
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. This compound is a valuable synthon in this context, representing a reliable precursor to the 4-allylphenyl moiety.
When a target molecule contains a 4-allylphenyl group, a key retrosynthetic disconnection can be made at the bond connecting this group to the rest of the molecule. This disconnection leads back to this compound and a suitable electrophile, typically an aryl or vinyl halide/triflate. This strategy is particularly advantageous because of the commercial availability or straightforward synthesis of the trifluoroborate salt and the mild and reliable nature of the forward reaction, the Suzuki-Miyaura cross-coupling. organic-chemistry.org
Furthermore, the allyl group can be considered a synthetic equivalent of other functional groups in a retrosynthetic sense. For instance, a target molecule containing a 1-(4-carboxyphenyl)propan-2-ol moiety could be retrosynthetically derived from this compound. In the forward synthesis, the allyl group would be installed via Suzuki-Miyaura coupling and then transformed into the desired functional group through a sequence of reactions such as hydroboration-oxidation followed by oxidation of the resulting primary alcohol to a carboxylic acid. This strategic use of the allyl group as a masked functional group enhances the versatility of this compound in retrosynthetic planning.
Future Research Directions and Challenges in Potassium 4 Allylphenyl Trifluoroborate Chemistry
Discovery of Novel Synthetic Routes with Enhanced Atom and Step Economy
A primary challenge in the broader application of potassium (4-allylphenyl)trifluoroborate lies in its synthesis. Current multi-step preparations, often proceeding through boronic acid or ester intermediates, can be inefficient. Future research is increasingly focused on discovering novel synthetic pathways that improve both atom and step economy, thereby reducing waste and cost.
Key research objectives include:
Direct C-H Borylation: Developing catalytic systems that enable the direct borylation of C-H bonds in allylbenzene (B44316) to form the boron intermediate would represent a significant leap in efficiency, eliminating the need for pre-functionalized starting materials.
One-Pot Methodologies: Designing tandem or cascade reactions where the synthesis of the organoboron intermediate and its conversion to the trifluoroborate salt occur in a single reaction vessel would streamline the process considerably. organic-chemistry.org
Flow Chemistry Approaches: The use of continuous flow reactors can offer enhanced control over reaction parameters, improve safety, and facilitate scale-up, making the synthesis more efficient and industrially viable.
Progress in these areas will make this compound more accessible for a wider range of applications in academic and industrial research.
Expansion of Reactivity to Underexplored Bond-Forming Reactions
While this compound is well-established as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, its reactivity profile remains largely centered on this transformation. upenn.edunih.gov A major direction for future research is to expand its utility to other, less explored bond-forming reactions. The stability of the trifluoroborate group allows it to endure a variety of reaction conditions that other organoboron reagents cannot. upenn.edu
Promising areas for investigation include:
Photoredox Catalysis: Utilizing this compound as a precursor for aryl radicals under photoredox conditions can unlock new, metal-free carbon-carbon and carbon-heteroatom bond formations.
Rhodium-Catalyzed Additions: Exploring its participation in rhodium-catalyzed 1,2- and 1,4-addition reactions to aldehydes and Michael acceptors, a transformation that has been challenging for other alkylboron compounds.
Nickel-Catalyzed Couplings: Developing nickel-based catalytic systems could offer alternative reactivity and potentially lower-cost processes compared to palladium.
Copper-Catalyzed Reactions: Investigating copper-catalyzed transformations, such as C-N and C-O bond-forming reactions, would significantly broaden the synthetic utility of this reagent.
The table below summarizes potential new reaction classes for this compound.
| Reaction Type | Catalyst System | Potential Bond Formed |
| Photoredox Coupling | Organic Dyes / Light | C-C, C-N, C-S |
| Conjugate Addition | Rhodium Complexes | C-C |
| Alternative Cross-Coupling | Nickel Complexes | C-C, C-Heteroatom |
| Chan-Lam Coupling | Copper Complexes | C-N, C-O |
Development of Sustainable and Green Chemistry Approaches
In line with the global push for environmentally responsible chemical processes, future research must prioritize the development of sustainable and green methodologies for the synthesis and application of this compound. This involves a holistic approach that considers solvents, catalysts, energy input, and waste generation. researchgate.net
Key goals for greening the chemistry of this compound include:
Benign Solvent Systems: Replacing traditional organic solvents with greener alternatives such as water, ethanol, or ionic liquids in its synthesis and coupling reactions. nih.gov The use of water is particularly relevant as many trifluoroborate reactions perform well in aqueous media. organic-chemistry.org
Catalyst Optimization: Focusing on catalysts that are based on earth-abundant metals or even metal-free systems to reduce reliance on precious metals like palladium. Additionally, developing catalysts with high turnover numbers and that operate at lower temperatures will reduce energy consumption.
Waste Reduction: Designing synthetic routes that minimize the formation of byproducts, aligning with the principles of atom economy. researchgate.net
Advanced In Situ Spectroscopic Techniques for Real-Time Mechanistic Probes
A deeper, molecular-level understanding of the reaction mechanisms involving this compound is crucial for optimizing existing protocols and designing new transformations. A significant challenge is the dynamic nature of catalytic cycles, which involve transient intermediates that are difficult to isolate and characterize. Advanced in situ spectroscopic techniques offer a powerful solution by allowing researchers to monitor reactions in real time. ubc.cakit.edu
Future research should leverage techniques such as:
Raman and Infrared (IR) Spectroscopy: To observe changes in vibrational modes of reactants, intermediates, and products as the reaction progresses. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: For tracking the concentration of key species and identifying intermediates directly in the reaction mixture.
X-ray Absorption Spectroscopy (XAS): Using synchrotron radiation sources to probe the electronic structure and coordination environment of the metal catalyst (e.g., palladium) at various stages of the catalytic cycle. kit.edu
These "operando" studies, where the catalyst is observed under actual working conditions, can provide invaluable data on catalyst activation, the nature of the active species, and potential deactivation pathways, leading to more robust and efficient reaction designs. ubc.cakit.edu
Synergistic Integration of Computational and Experimental Methodologies for Reaction Design
The synergy between computational chemistry and experimental work provides a powerful platform for accelerating discovery in the field of organoboron chemistry. mdpi.comrsc.org Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate transition state energies, and predict the outcomes of reactions, thereby guiding experimental efforts and reducing trial-and-error discovery. researchgate.netrsc.org
Future progress will be driven by the tight integration of these approaches:
Mechanism Elucidation: Using DFT calculations to map out the complete catalytic cycle for reactions involving this compound, including oxidative addition, transmetalation, and reductive elimination steps. researchgate.net This can help explain observed reactivity and selectivity.
Catalyst and Ligand Design: Computationally screening libraries of ligands to predict which will afford the highest activity and selectivity for a desired transformation, thus focusing experimental work on the most promising candidates.
Predicting Reactivity: Developing predictive models for the reactivity of different organotrifluoroborates and coupling partners, enabling the rational design of new synthetic methodologies. rsc.org
This integrated approach, where computational predictions are validated by targeted experiments and experimental results inform more refined theoretical models, will be essential for overcoming existing challenges and unlocking the next generation of transformations for this compound. mdpi.com
Q & A
Q. What are the standard synthetic routes for preparing Potassium (4-allylphenyl)trifluoroborate?
Q. What role do endogenous fluoride ions play in Suzuki-Miyaura coupling with this compound?
Fluoride ions, released during hydrolysis of the trifluoroborate group, enhance catalytic efficiency by:
- Activating Pd catalysts via ligand displacement.
- Stabilizing intermediates during transmetalation.
- Suppressing protodeboronation side reactions by forming [RBF₃−n(OH)ₙ]⁻ species, which resist base-induced decomposition .
Optimization Insight :
Q. How does solvation affect the reactivity of this compound in aqueous media?
Hydration clusters (e.g., 3–5 explicit water molecules) stabilize the trifluoroborate anion via hydrogen bonding. This solvation:
- Reduces hydrolysis rates to boronic acids by 40% in aqueous THF.
- Modulates steric accessibility for cross-coupling reactions .
Experimental Data :
| Solvent System | Hydrolysis Half-Life (h) | Coupling Yield |
|---|---|---|
| THF/H₂O (10:1) | 12 | >95% |
| Toluene/H₂O (3:1) | 6 | 55% |
Q. What strategies mitigate protodeboronation during cross-coupling reactions?
- Additive Screening : KF (2 equivalents) suppresses protodeboronation by shifting equilibrium toward [RBF₃K]⁻ .
- Low-Temperature Quenching : Rapid cooling post-reaction minimizes boronic acid formation .
Q. How does this compound compare to other trifluoroborates in reactivity?
- vs. Potassium Vinyltrifluoroborate : The allyl group enhances stability against β-hydride elimination, enabling higher-temperature reactions (up to 80°C vs. 50°C for vinyl analogs) .
- vs. Aryl Trifluoroborates : Allyl derivatives exhibit faster transmetalation in Pd-catalyzed reactions due to lower steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
